molecular formula C22H28N2O2 B6495980 2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide CAS No. 955791-16-9

2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide

Cat. No.: B6495980
CAS No.: 955791-16-9
M. Wt: 352.5 g/mol
InChI Key: DKJCQGNIXPKQSH-UHFFFAOYSA-N
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Description

The compound 2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide is a benzamide derivative featuring a methoxy-substituted aromatic ring and a tetrahydroquinoline-ethylamine side chain. Its structure comprises:

  • Benzamide core: A 2-methoxybenzoyl group linked to an ethylamine moiety.
  • Side chain: A 1-propyl-substituted tetrahydroquinoline ring system at the 6-position of the ethylamine.

Its design likely aims to modulate physicochemical properties (e.g., lipophilicity, hydrogen-bonding capacity) for applications in medicinal chemistry or catalysis .

Properties

IUPAC Name

2-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-3-14-24-15-6-7-18-16-17(10-11-20(18)24)12-13-23-22(25)19-8-4-5-9-21(19)26-2/h4-5,8-11,16H,3,6-7,12-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJCQGNIXPKQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a benzamide backbone with several derivatives reported in the literature. Key structural variations and their implications are summarized below:

Compound Name Core Structure Key Substituents Synthesis Yield Melting Point (°C) Key Applications/Properties
Target Compound Benzamide 2-Methoxybenzoyl; 1-propyl-tetrahydroquinolin-6-yl-ethylamine N/A N/A Hypothesized: Enhanced lipophilicity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethylamine 80% 90 Model compound for studying electronic effects
2-Hydroxy-N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-D) Benzamide 2-Hydroxybenzoyl; 3,4-dimethoxyphenethylamine 34% 96 N,O-bidentate directing group for C–H activation
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-Methylbenzoyl; 2-hydroxy-tert-butylamine Not reported Not reported Metal-catalyzed C–H functionalization
Key Observations:

The tetrahydroquinoline moiety introduces a bicyclic system, increasing molecular rigidity and lipophilicity relative to simpler aryl groups in Rip-B or Rip-D. This could enhance membrane permeability in biological systems.

Synthetic Accessibility: Rip-B and Rip-D were synthesized via amine-acid chloride coupling or transesterification, yielding 34–80%.

Functional Group Compatibility :

  • Rip-D’s N,O-bidentate directing group enables metal coordination for catalytic applications . The target compound’s methoxy group lacks this capability but may stabilize π-π interactions in receptor binding.

Physicochemical and Spectral Data (Inferred)

While NMR or mass spectrometry data for the target compound are unavailable, comparisons with analogs suggest:

  • ¹H NMR: The tetrahydroquinoline protons (δ 1.2–3.5 ppm) and methoxy singlet (δ ~3.8 ppm) would dominate, distinct from Rip-B’s dimethoxy signals (δ 3.7–3.9 ppm) .
  • Lipophilicity (logP): The propyl-tetrahydroquinoline group likely increases logP compared to Rip-B (logP ~2.5), aligning with drug-like properties.

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